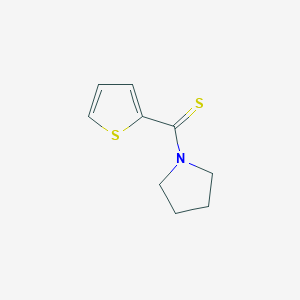
Pyrrolidin-1-yl(thiophen-2-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is a heterocyclic compound that features a pyrrolidine ring attached to a thiophene ring via a methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(thiophen-2-yl)methanethione typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde in the presence of a sulfurizing agent. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione functionality. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidin-1-yl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated thiophene derivatives
Applications De Recherche Scientifique
Pyrrolidin-1-yl(thiophen-2-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of Pyrrolidin-1-yl(thiophen-2-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-ylmethanethione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
Pyrrolidin-2-ylmethanethione: Contains a different heterocyclic ring, leading to distinct chemical and biological properties.
Thiophen-2-ylmethylamine: Features an amine group instead of a thione, resulting in different reactivity and applications.
Uniqueness
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is unique due to the combination of the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H11NS2 |
|---|---|
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
pyrrolidin-1-yl(thiophen-2-yl)methanethione |
InChI |
InChI=1S/C9H11NS2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Clé InChI |
GRKPGDNGSVJNGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
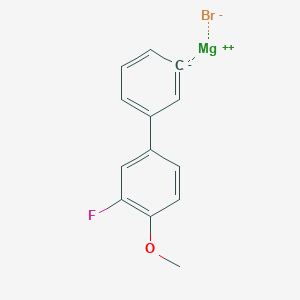
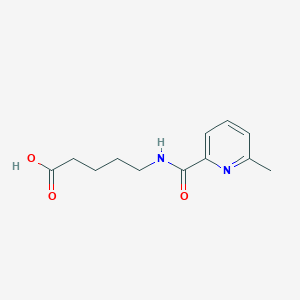

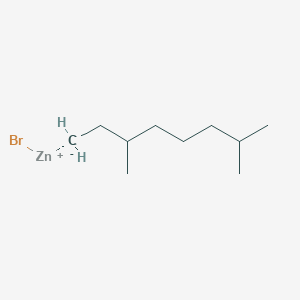
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
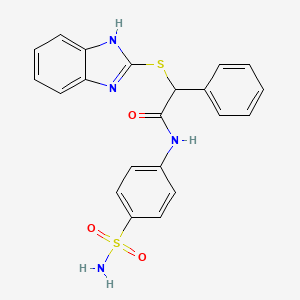


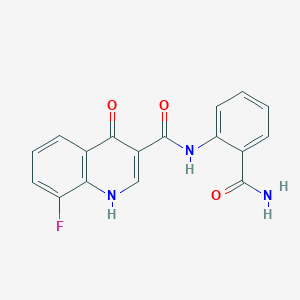
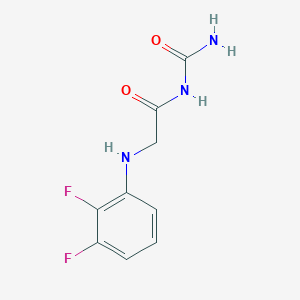
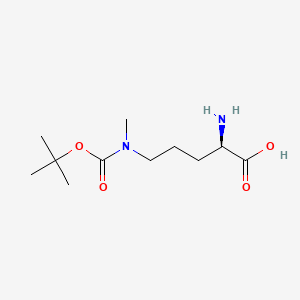
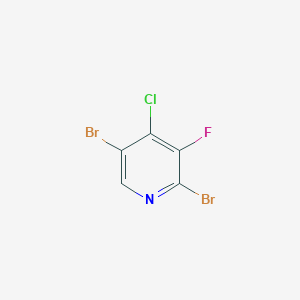
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
